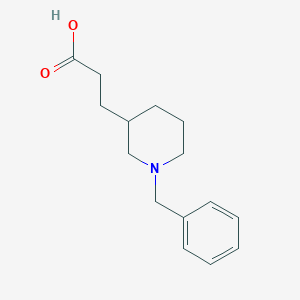
3-(1-Benzylpiperidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylpiperidin-3-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a propanoic acid group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Propanoic Acid Group: The propanoic acid group is introduced through a reaction with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzylpiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the propanoic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Benzylpiperidin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)propanoic acid
- 3-(1-Benzylpiperidin-2-yl)propanoic acid
- 3-(1-Benzylpiperidin-3-yl)butanoic acid
Uniqueness
3-(1-Benzylpiperidin-3-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its structural features allow for selective interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO2/c17-15(18)9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,18) |
Clave InChI |
DNSYWHINRWIFPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


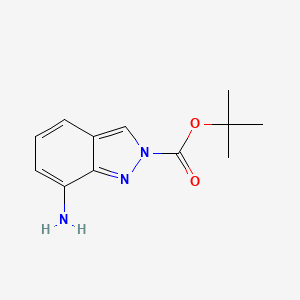

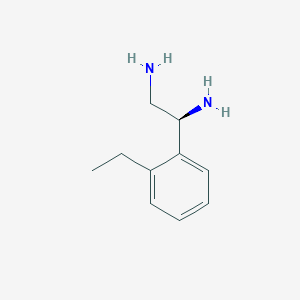
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
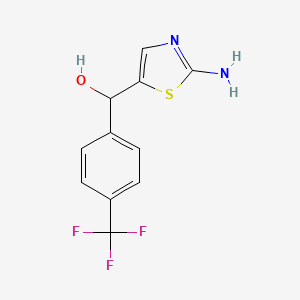

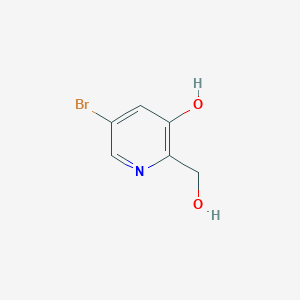

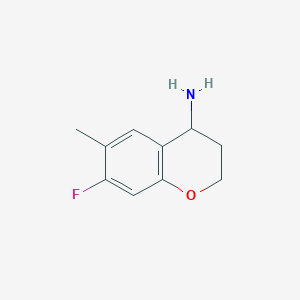

![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
